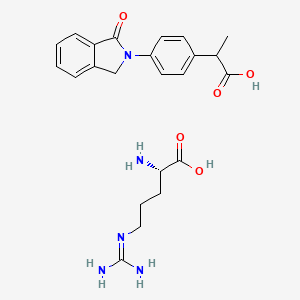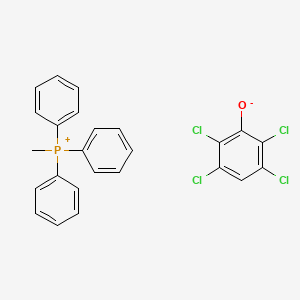
N,N'-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two imine groups attached to a cyclohexane ring, which is substituted with a methyl group. The compound’s structure allows it to participate in various chemical reactions, making it valuable in different scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine typically involves the condensation reaction between 4-methylcyclohexane-1,3-diamine and 1-methylpropanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine groups. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine involves the use of large-scale reactors equipped with temperature and pressure control systems. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored to maintain optimal conditions. After the reaction is complete, the product is purified using techniques such as distillation or crystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually performed under an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. The reactions are often carried out in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with antimicrobial or anticancer activity.
Industry: Utilized in the production of polymers and resins due to its ability to form stable cross-linked structures.
作用機序
The mechanism of action of N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The imine groups can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to interact with cell membranes, potentially disrupting membrane integrity and leading to cell death.
類似化合物との比較
Similar Compounds
- N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine
- N,N’-Bis(1-methylpropylidene)-1,4-butanediamine
- N,N’-Bis(1-methylpropylidene)-1,2-ethanediamine
Uniqueness
N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine is unique due to the presence of the cyclohexane ring, which imparts rigidity to the molecule and affects its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds, which typically have linear or branched aliphatic chains.
特性
CAS番号 |
93859-10-0 |
|---|---|
分子式 |
C15H28N2 |
分子量 |
236.40 g/mol |
IUPAC名 |
N-[3-(butan-2-ylideneamino)-4-methylcyclohexyl]butan-2-imine |
InChI |
InChI=1S/C15H28N2/c1-6-12(4)16-14-9-8-11(3)15(10-14)17-13(5)7-2/h11,14-15H,6-10H2,1-5H3 |
InChIキー |
YIVCBTFDBCYFIL-UHFFFAOYSA-N |
正規SMILES |
CCC(=NC1CCC(C(C1)N=C(C)CC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















